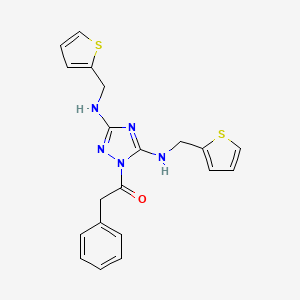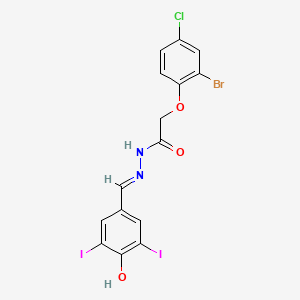![molecular formula C14H23NO2 B6058320 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as BDMC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. BDMC belongs to the class of cyclohexanediones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood. However, it has been proposed that 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to improve glucose metabolism and reduce insulin resistance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione in scientific research is its ability to selectively target cancer cells while sparing normal cells. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to have low toxicity in animal studies. However, the solubility and stability of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione can be a limitation in lab experiments, and further studies are needed to optimize its formulation for clinical use.
Orientations Futures
There are several future directions for the research on 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione analogs with improved solubility and stability. Another direction is the investigation of the potential use of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Furthermore, the combination of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione with other anti-cancer agents could be explored to enhance its efficacy in cancer treatment.
Méthodes De Synthèse
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with butylamine and subsequent cyclization. The purity of the compound is crucial for its use in scientific research.
Applications De Recherche Scientifique
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
2-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-7-15-10(2)13-11(16)8-14(3,4)9-12(13)17/h16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLCVJXOWHRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)

![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)